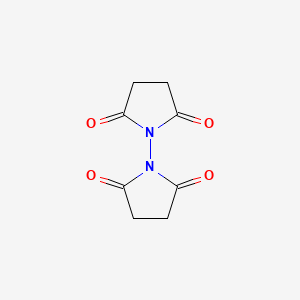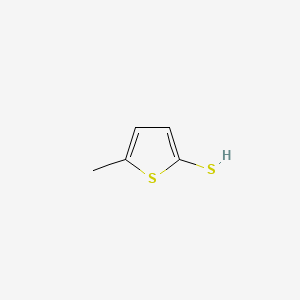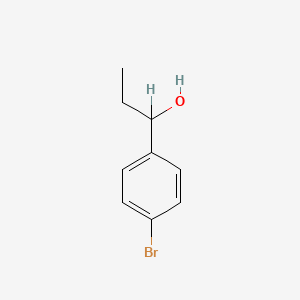
1-(4-Bromophenyl)propan-1-ol
Descripción general
Descripción
Synthesis Analysis
Synthesis of bromophenyl compounds, including 1-(4-Bromophenyl)propan-1-ol, involves cross-coupling reactions and bromination techniques. A practical synthesis method for bromophenyl derivatives has been developed using methyl nitrite and bromoaniline, offering a scalable approach for the production of these compounds, highlighting the importance of careful handling due to the toxic and volatile nature of some reactants (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)propan-1-ol and related compounds has been explored through techniques such as crystallography. Research into halogen···halogen interactions within cocrystals reveals insights into molecular configuration and intermolecular forces, which are critical for understanding the compound's behavior in various environments (Tothadi et al., 2013).
Chemical Reactions and Properties
The chemical properties of 1-(4-Bromophenyl)propan-1-ol involve its reactivity towards various organic synthesis reactions. Research on bromophenyl compounds outlines their role as intermediates in producing materials with anti-inflammatory and analgesic properties, demonstrating the versatile chemical reactivity of such compounds (Qiu et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(4-Bromophenyl)propan-1-ol has been studied for its use in the synthesis of various chemical compounds. For instance, Stenlake et al. (1989) explored its role in the synthesis of potential intravenous anesthetics. Their study included the synthesis and biological examination of related compounds, demonstrating its significance in medicinal chemistry development Stenlake, J., Patrick, G., Sneader, W. (1989). European Journal of Medicinal Chemistry. Additionally, Aiken et al. (2015) utilized derivatives of 1-(4-Bromophenyl)propan-1-ol in an intramolecular, Pd-mediated α-arylation route to synthesize photochromic naphthopyrans, showcasing its application in advanced material synthesis Aiken, S., Armitage, B., Gabbutt, C. D., Heron, B. M. (2015). Tetrahedron Letters.
Biological Activities
The biological properties of derivatives and related compounds of 1-(4-Bromophenyl)propan-1-ol have been a subject of interest. For example, Rzeszotarski et al. (1979) investigated the cardioselectivity of beta-adrenoceptor blocking agents derived from this compound, contributing to the understanding of its potential in cardiovascular drug development Rzeszotarski, W., Gibson, R., Eckelman, W., Reba, R. (1979). Journal of medicinal chemistry. Čižmáriková et al. (2020) examined its derivatives for antimicrobial and antiradical activities, providing insights into its potential as a source for new antimicrobial agents Čižmáriková, R., Markuliak, M., Habala, L., Valentová, J., Bilková, A. (2020). European Pharmaceutical Journal.
Advanced Material Applications
1-(4-Bromophenyl)propan-1-ol and its derivatives have been explored for their potential in advanced materials. Shkir et al. (2019) reported on the nonlinear optical properties of chalcone derivatives containing 1-(4-Bromophenyl)propan-1-ol. Their study highlights the compound's relevance in the development of semiconductor devices and materials with specific optical properties Shkir, M., Irfan, A., AlFaify, S., Patil, P. S., Al‐Sehemi, A. (2019). Optik.
Propiedades
IUPAC Name |
1-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFTKHAIDWIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963293 | |
| Record name | 1-(4-Bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)propan-1-ol | |
CAS RN |
4489-22-9 | |
| Record name | 4-Bromo-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4489-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-alpha-ethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-α-ethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

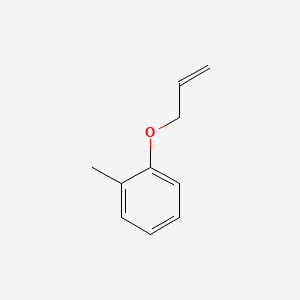
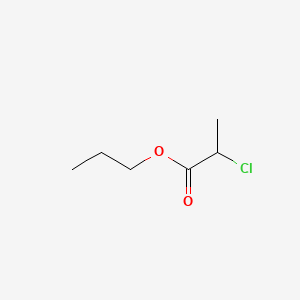
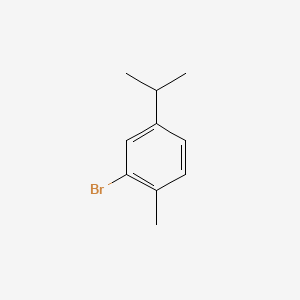
![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)
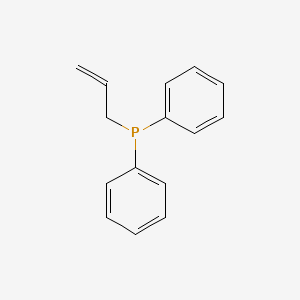
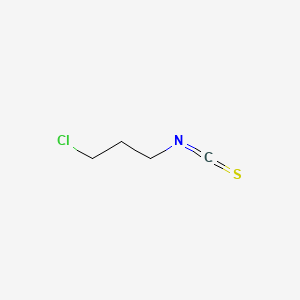
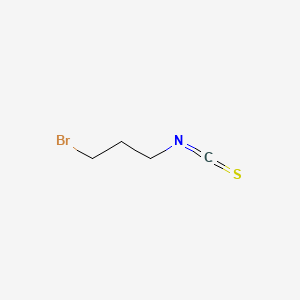
![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)
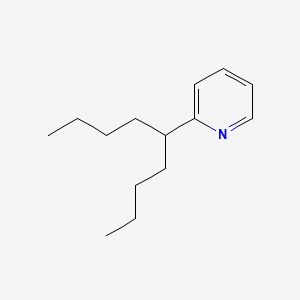
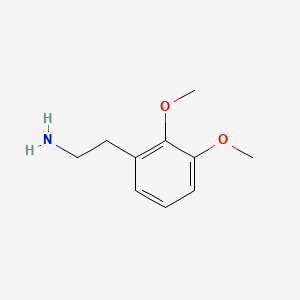
![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)
